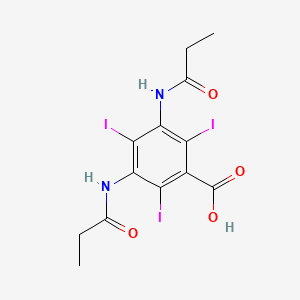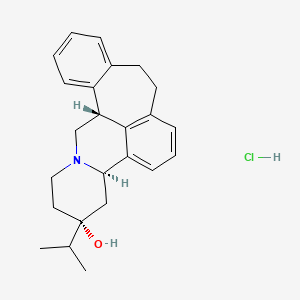
Dexclamol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexclamol hydrochloride is a potent neuroleptic drug known for its ability to antagonize amphetamine-induced stereotyped behavior in rats and apomorphine-induced emesis in dogs . It is chemically described as (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol . This compound has been studied for its potential use in neuroleptanalgesia, a method combining neuroleptic and analgesic drugs to achieve a state of operative comfort .
Preparation Methods
Dexclamol hydrochloride can be synthesized through various methods. One common approach involves the resolution of its racemic mixture into its enantiomers, followed by the conversion of the active enantiomer into its hydrochloride salt . The solubility of this compound is significantly influenced by the enantiomeric purity of the raw materials used . Industrial production methods typically involve the use of jacketed beakers and magnetic stirring to achieve clear solutions of the compound .
Chemical Reactions Analysis
Dexclamol hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydroxylamine and hydrazine, which react with aldehydes and ketones to form oximes and hydrazones . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexclamol hydrochloride has been extensively studied for its effects on catecholamine metabolism and its ability to antagonize central adrenergic receptors . It has been shown to increase dopamine turnover without affecting norepinephrine turnover at lower doses . At higher doses, it accelerates the turnover of both dopamine and norepinephrine . This compound has also been proposed for use in neuroleptanalgesia, where it is combined with narcotic analgesics to enhance the anesthetic effects of halothane in rats .
Mechanism of Action
The mechanism of action of dexclamol hydrochloride involves its antagonism of central dopamine and norepinephrine receptors . It exhibits stereochemical specificity, with the (+)-dexclamol enantiomer being more effective than the (−)-dexclamol enantiomer . This compound also affects the concentrations of homovanillic acid, a metabolite of dopamine, indicating changes in dopamine turnover .
Comparison with Similar Compounds
Dexclamol hydrochloride is similar to other neuroleptic agents such as droperidol and fluphenazine . it is unique in its stereochemical specificity and its ability to affect both dopamine and norepinephrine turnover . Other similar compounds include racemic drugs like ICRF 159, which also exhibit differences in solubility and biological activity based on their enantiomeric composition .
Properties
CAS No. |
52389-27-2 |
|---|---|
Molecular Formula |
C24H30ClNO |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C24H29NO.ClH/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24;/h3-9,16,21-22,26H,10-15H2,1-2H3;1H/t21-,22-,24-;/m1./s1 |
InChI Key |
LSZSZUUPKKTESX-GOXMAUIJSA-N |
Isomeric SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl |
Canonical SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride](/img/structure/B10859083.png)
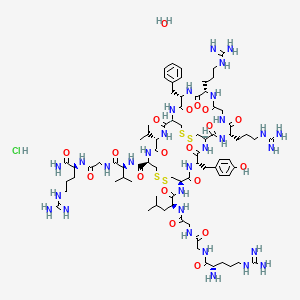
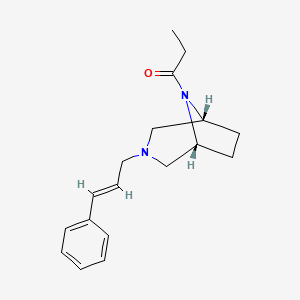
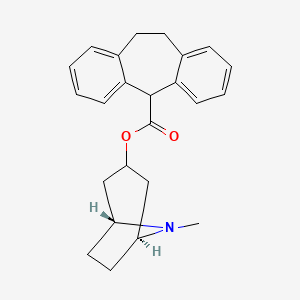
![(4R,7S,16S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859094.png)
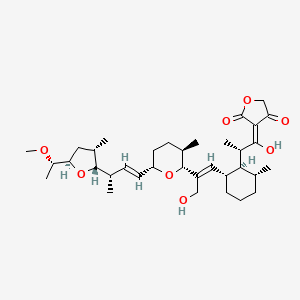
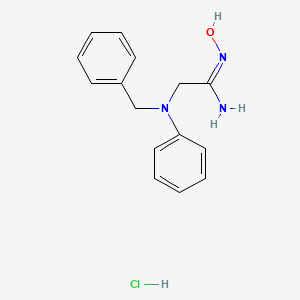
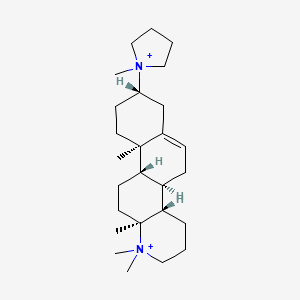
![5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10859111.png)
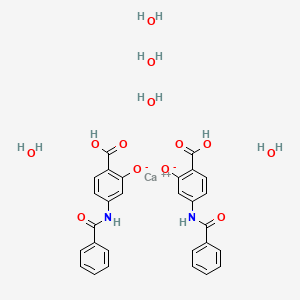
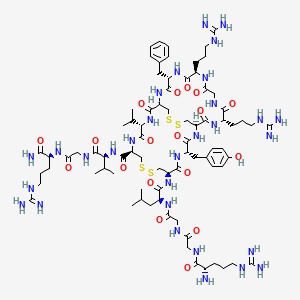
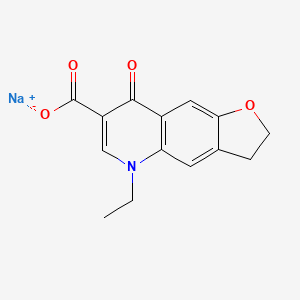
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
